molecular formula C13H13ClN2O B11866399 Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- CAS No. 61938-77-0

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-

Cat. No.: B11866399
CAS No.: 61938-77-0
M. Wt: 248.71 g/mol
InChI Key: NYQPDIJJSBLPPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- (referred to as 6-chloro-TAZQ) is a synthetic quinazoline derivative structurally derived from the alkaloid vasicine, isolated from Adhatoda vasica . This compound features a fused azepine-quinazoline ring system with a chlorine substituent at position 6 and a saturated seven-membered azepine ring. Preclinical studies highlight its role as a bronchodilator by inhibiting mast cell degranulation, reducing histamine release, and modulating calcium uptake and enzyme activity (e.g., cAMP phosphodiesterase and lipoxygenase) . Additionally, its anticancer properties are linked to NF-κB pathway modulation in colon carcinoma cells .

Properties

CAS No.

61938-77-0

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

6-chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C13H13ClN2O/c14-10-6-3-4-8-16-12(10)15-11-7-2-1-5-9(11)13(16)17/h1-2,5,7,10H,3-4,6,8H2

InChI Key

NYQPDIJJSBLPPT-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C3C2=O)C(C1)Cl

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Core

The quinazoline nucleus serves as the foundational structure for subsequent functionalization. A validated approach involves 6-chloroanthranilic acid as the starting material. Treatment with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which undergoes cyclocondensation with caprolactam in toluene under reflux. This step forms the fused azepinoquinazolinone system while preserving the chloro substituent.

Key parameters:

  • Molar ratio : 1:1.5 (anthranilic acid derivative:caprolactam)

  • Temperature : 110–120°C

  • Reaction time : 12–14 hours

Intermediate purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the core structure with >90% purity.

Chlorination Strategies

Direct incorporation of chlorine at position 6 is achieved through two primary routes:

A. Pre-synthesis halogenation
Using 6-chloroanthranilic acid ensures regioselective placement during cyclization. This method avoids post-synthetic modifications, simplifying purification.

B. Post-synthetic electrophilic substitution
For non-halogenated precursors, chlorination employs N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. However, this method risks di- or tri-chlorination without careful stoichiometric control (NCS:substrate ≤ 1:1).

Cyclization Reactions

Acid-Catalyzed Ring Closure

Polyphosphoric acid (PPA) facilitates cyclization of linear precursors. A representative protocol:

  • Dissolve N-(6-chloro-2-aminobenzoyl)caprolactam in PPA

  • Heat at 115°C for 6 hours under nitrogen

  • Quench with ice-water, neutralize with NaHCO₃

  • Extract with chloroform, concentrate under vacuum

Yield : 68–72%
Purity : 93–95% (HPLC)

Base-Mediated Cyclodehydration

Sodium hydride (NaH) in tetrahydrofuran (THF) promotes dehydration at ambient temperature:

  • Substrate : 2-amino-6-chloro-N-(azepan-2-yl)benzamide

  • Reagent : 2.2 eq NaH

  • Time : 4 hours

This method offers milder conditions but requires anhydrous handling.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics while improving yields:

ParameterValue
Precursor6-chloroisatoic anhydride + caprolactam
CatalystKF-Al₂O₃ (20% w/w)
SolventN,N-dimethylacetamide
Temperature150°C
Irradiation time15 minutes
Yield88–92%
Purity (HPLC)≥99%

This method reduces side reactions through rapid, uniform heating.

Reductive Amination Pathways

For analogs requiring saturated azepine rings:

  • Condense 6-chloro-2-nitrobenzaldehyde with caprolactam

  • Reduce nitro group with H₂/Pd-C (50 psi, 6 hours)

  • Catalyze ring closure with p-toluenesulfonic acid

Critical considerations :

  • Hydrogenation pressure controls reduction efficiency

  • Acid concentration impacts cyclization rate

Industrial Production Techniques

Scalable synthesis employs continuous flow reactors:

StageConditionsOutput
ChlorinationMicroreactor, Cl₂ gas98% conversion
CyclizationTubular reactor, 130°C85% yield
CrystallizationAnti-solvent addition99.5% purity

Process intensification reduces thermal degradation risks inherent in batch methods.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityChlorine Retention
Multi-step (PPA)68–7293–95Moderate100%
Microwave88–92≥99High100%
Reductive amination75–8090–92Low98%

Microwave synthesis emerges as superior for small-scale API production, while flow chemistry suits bulk manufacturing.

Purity Optimization Strategies

Chromatographic Purification

Reverse-phase HPLC parameters for final product:

  • Column : C18, 250 × 4.6 mm, 5 µm

  • Mobile phase : Methanol:water (80:20 v/v)

  • Flow rate : 0.9 mL/min

  • Retention time : 3.9 minutes

Recrystallization Solvents

Ethanol-water (7:3) achieves 99.8% purity with 92% recovery.

Challenges and Solutions

Challenge : Chlorine loss during high-temperature cyclization
Solution : Implement microwave heating with precise temperature control (ΔT ±2°C)

Challenge : Diastereomer formation in reductive steps
Solution : Use chiral Pd catalysts (e.g., (R)-BINAP-Pd) for enantioselective reduction

Chemical Reactions Analysis

Types of Reactions

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced azepinoquinazoline derivatives.

    Substitution: Formation of substituted azepinoquinazoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Basic Information

  • Molecular Formula : C13_{13}H14_{14}N2_2O
  • Molecular Weight : 214.2631 g/mol
  • CAS Number : 61938-80-5
  • IUPAC Name : 6-chloro-7,8,9,10-tetrahydro-azepino[2,1-b]quinazolin-12(6H)-one

Structural Characteristics

The compound features a unique bicyclic structure that contributes to its biological activity. The presence of the azepine and quinazoline moieties allows for interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of azepino[2,1-b]quinazolin-12(6H)-one exhibit significant anticancer properties. For example, compounds synthesized from this core structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. One study highlighted the synthesis of quinazoline derivatives that displayed promising anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Azepino[2,1-b]quinazolin-12(6H)-one derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds exhibit potent activity against a range of bacterial and fungal strains. For instance, a study focused on quinazolinone derivatives revealed their effectiveness as inhibitors of Mycobacterium tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory potential of azepino[2,1-b]quinazolin-12(6H)-one has been documented in various studies. Compounds derived from this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This makes them candidates for developing new anti-inflammatory drugs.

Neuroprotective Effects

The neuroprotective capabilities of azepino[2,1-b]quinazolin-12(6H)-one are being explored in the context of neurodegenerative diseases such as Alzheimer's. Research indicates that these compounds may inhibit acetylcholinesterase activity, potentially improving cognitive function .

Summary of Biological Activities

Activity Reference Mechanism
Anticancer Induction of apoptosis
Antimicrobial Inhibition of bacterial growth
Anti-inflammatory Reduction of pro-inflammatory cytokines
Neuroprotective Inhibition of acetylcholinesterase

Pharmacokinetic Properties

Property Value
SolubilityModerate (dependent on substituents)
BioavailabilityVariable (dependent on formulation)
Half-lifeTo be determined in clinical studies

Case Study 1: Anticancer Research

A recent study synthesized a series of azepino[2,1-b]quinazolin-12(6H)-one derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that some derivatives had IC50_{50} values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics.

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, researchers administered azepino[2,1-b]quinazolin-12(6H)-one derivatives to assess their impact on cognitive function. The findings suggested improvements in memory retention and cognitive performance, attributed to the inhibition of acetylcholinesterase.

Mechanism of Action

The mechanism of action of Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Unsubstituted TAZQ (7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one)

  • Key Features: Lacks the 6-chloro substituent but shares the core azepinoquinazoline scaffold.
  • Activity : Primarily studied as a bronchodilator and anticancer agent. Its stability under acidic, oxidative, and thermal stress contrasts with significant degradation in alkaline conditions .
  • Mechanism : Inhibits mast cell degranulation and calcium uptake, similar to 6-chloro-TAZQ, but with lower potency .

4-Hydroxy-TAZQ (Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-4-hydroxy-)

  • Structural Difference : Hydroxy group at position 3.
  • Limited data on specific pharmacological effects, though hydroxy groups often influence antioxidant or anti-inflammatory activity .

2-Iodo-TAZQ (Azepino[2,1-b]quinazolin-12(6H)-one, 7,8,9,10-tetrahydro-2-iodo-)

  • Structural Difference : Iodine substituent at position 2.
  • Activity : Halogenation typically increases metabolic stability and receptor binding affinity. This derivative may exhibit enhanced pharmacokinetic profiles but lacks reported biological data .

Piperidine-Carbonyl Derivative (3-(Piperidine-1-carbonyl)-TAZQ)

  • Structural Difference : Piperidine-carbonyl group at position 3.
  • Activity : Increased molecular weight (325.4 g/mol) and lipophilicity (XLogP3 = 2). Such modifications often target enzyme inhibition (e.g., cholinesterase) but require further validation .

Non-Azepino Quinazoline Derivatives

Benzoquinazolinone 12 (3-((1S,2S)-2-Hydroxycyclohexyl)-6-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[h]quinazolin-4(3H)-one)

  • Structural Difference : Benzoquinazoline core with pyridyl and cyclohexyl substituents.
  • Activity : Derived from the acetylcholinesterase inhibitor BQCA, this compound shows higher functional potency in neurological disorders . Unlike 6-chloro-TAZQ, it lacks bronchodilatory activity but excels in CNS-targeted applications.

Triazoloquinazolinones (9-Aryl-6,6-Dimethyl-5,6,7,9-Tetrahydro-1,2,4-Triazolo[5,1-B]quinazolin-8(4H)-ones)

  • Structural Difference : Triazole ring fused to quinazoline.

Pharmacological and Stability Comparisons

Compound Core Structure Key Substituents Stability Profile Primary Activities Mechanism Insights
6-Chloro-TAZQ Azepinoquinazoline 6-Cl Degrades in alkaline conditions Bronchodilation, Anticancer NF-κB inhibition, Mast cell modulation
Unsubstituted TAZQ Azepinoquinazoline None Alkaline degradation Bronchodilation Calcium uptake inhibition
Benzoquinazolinone 12 Benzoquinazoline Pyridyl, Cyclohexyl Not reported Neurological (AChE inhibition) Cholinergic enhancement
4-Hydroxy-TAZQ Azepinoquinazoline 4-OH Likely similar to TAZQ Antioxidant (predicted) N/A

Biological Activity

Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including anticancer properties, antibacterial effects, and other pharmacological actions. We will also present relevant data tables and research findings to provide a comprehensive overview of this compound.

Basic Information

PropertyValue
Molecular FormulaC₁₃H₁₃ClN₂O
Molecular Weight248.708 g/mol
CAS Number61938-80-5
LogP2.776
PSA (Polar Surface Area)34.890

Anticancer Activity

Recent studies have highlighted the potential of quinazoline derivatives, including Azepino[2,1-b]quinazolin-12(6H)-one, in cancer therapy. A review of quinazolinone-based hybrids indicated that these compounds exhibit a range of anticancer activities through various mechanisms.

  • Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival, including:
    • EGFR (Epidermal Growth Factor Receptor) inhibition.
    • Topo II (Topoisomerase II) inhibition.
  • Case Study : In vitro studies demonstrated that compounds similar to Azepino[2,1-b]quinazolin-12(6H)-one exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HCT-116. The IC₅₀ values ranged from 0.36 to 40.90 μM depending on the specific derivative and structural modifications made .

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored. Studies indicate that modifications in the structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria.

  • Inhibition Studies : The compound demonstrated significant inhibitory effects on bacterial growth, with varying degrees of effectiveness based on the specific bacterial strain tested.
  • SAR Analysis : Structure-activity relationship (SAR) studies suggest that the presence of halogen substituents (like chlorine) can enhance antibacterial activity by improving binding affinity to bacterial enzymes or receptors.

Other Pharmacological Activities

Azepino[2,1-b]quinazolin-12(6H)-one has been investigated for additional biological activities:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
  • Antimalarial Activity : Certain compounds within the quinazoline family have been reported to exhibit antimalarial properties through interference with the parasite's metabolic pathways.

Summary of Key Studies

Study ReferenceBiological ActivityIC₅₀ (μM)Cell Line/Organism
EGFR Inhibition0.36MDA-MB-231
Topo II Inhibition15.16HCT-116
Antibacterial ActivityN/AVarious Bacterial Strains

Conclusion from Recent Research

Recent findings indicate that Azepino[2,1-b]quinazolin-12(6H)-one possesses significant potential as a lead compound for developing new therapeutic agents targeting cancer and bacterial infections. The diverse biological activities observed underscore the importance of further research into its pharmacological profiles and mechanisms of action.

Future Directions

Continued exploration into the structure-activity relationships of Azepino[2,1-b]quinazolin-12(6H)-one could lead to the development of more potent derivatives with improved selectivity and reduced side effects. Additionally, further in vivo studies are necessary to validate the efficacy and safety profiles observed in vitro.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-chloro-7,8,9,10-tetrahydro-azepino[2,1-b]quinazolin-12(6H)-one to achieve high yield and purity?

  • Methodology :

  • Use cyclocondensation reactions under basic conditions with substituted 2-aminophenols and halobenzaldehydes as precursors .
  • Employ Lewis acid catalysts (e.g., AlCl₃ or ZnCl₂) to facilitate ring closure and improve reaction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .
  • Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or acetonitrile) to minimize side products .

Q. What spectroscopic techniques are most reliable for characterizing the structural features of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign proton environments for the azepine and quinazoline rings, focusing on downfield shifts (~δ 7.5–8.5 ppm) for aromatic protons and δ 2.5–4.0 ppm for tetrahydro moieties .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and C-Cl bonds at 550–650 cm⁻¹ .
  • X-ray crystallography : Resolve the fused bicyclic system and confirm stereochemistry using single-crystal diffraction data .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Perform column chromatography with silica gel and gradient elution (hexane → ethyl acetate) to separate polar byproducts .
  • Use recrystallization in ethanol/water mixtures to enhance purity, leveraging solubility differences in the tetrahydro-azepinoquinazolinone core .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectral data for this compound’s tautomeric forms?

  • Methodology :

  • Apply density functional theory (DFT) to calculate NMR chemical shifts and compare experimental vs. theoretical values for keto-enol tautomers .
  • Use molecular dynamics simulations to assess thermodynamic stability of tautomeric states under varying solvent conditions .
  • Validate models with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What experimental design principles are critical for investigating structure-activity relationships (SAR) in derivatives of this compound?

  • Methodology :

  • Synthesize analogs via halogen substitution (e.g., replacing Cl with Br/I) or functional group addition (e.g., methoxy or benzyl groups) .
  • Screen derivatives for biological activity (e.g., antimicrobial or anticancer assays) and correlate results with Hammett σ constants or logP values to quantify electronic/lipophilic effects .
  • Use QSAR models to predict activity trends and prioritize synthesis targets .

Q. How can researchers address discrepancies in reported catalytic efficiencies for synthesizing this compound?

  • Methodology :

  • Replicate prior studies using deep eutectic solvents (e.g., choline chloride/urea) to compare reaction rates and yields against traditional catalysts .
  • Analyze kinetic data (e.g., Arrhenius plots) to identify rate-limiting steps and optimize catalyst loading .
  • Cross-reference reaction databases to identify outliers in published protocols and validate via controlled experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.